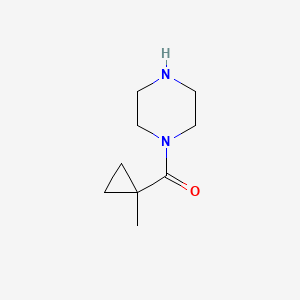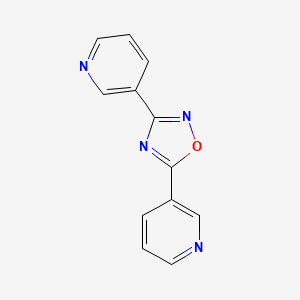![molecular formula C26H18F6N2O3 B13981361 4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]](/img/structure/B13981361.png)
4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) is a complex organic compound with the molecular formula C20H14F6N2O2. It is known for its unique structure, which includes two trifluoromethyl groups and two phenoxy groups connected by an oxygen bridge. This compound is used in various scientific research applications due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) typically involves multiple steps. One common method starts with the reaction of 1-chloro-4-nitro-2-(trifluoromethyl)benzene with a phenol derivative under basic conditions to form an intermediate. This intermediate is then reduced to form the desired tetraamine compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing trifluoromethyl groups.
Oxidation and reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Like potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aniline derivatives .
科学的研究の応用
4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its ability to participate in nucleophilic aromatic substitution reactions, while the phenoxy groups provide stability and facilitate interactions with other molecules . These interactions can affect various biochemical pathways and processes .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-methyl)aniline .
- 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-chloro)aniline .
Uniqueness
What sets 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) apart is the presence of trifluoromethyl groups, which significantly enhance its reactivity and stability compared to similar compounds .
特性
分子式 |
C26H18F6N2O3 |
|---|---|
分子量 |
520.4 g/mol |
IUPAC名 |
4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]phenoxy]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C26H18F6N2O3/c27-25(28,29)21-13-15(33)1-11-23(21)36-19-7-3-17(4-8-19)35-18-5-9-20(10-6-18)37-24-12-2-16(34)14-22(24)26(30,31)32/h1-14H,33-34H2 |
InChIキー |
NIZHCIQUBTXIGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13981314.png)


![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)


![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)

